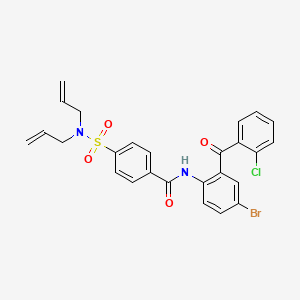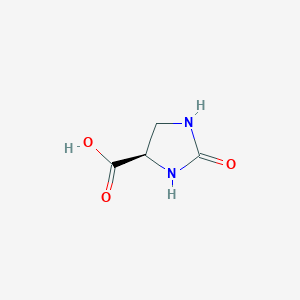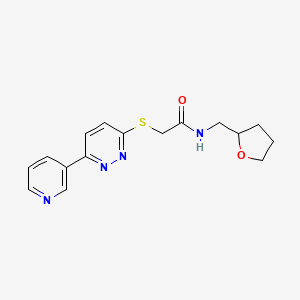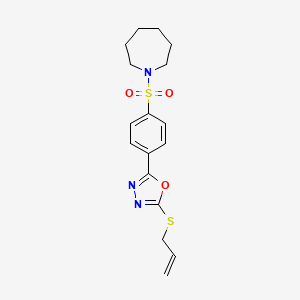![molecular formula C21H20N4O4 B2547070 Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate CAS No. 1396680-20-8](/img/structure/B2547070.png)
Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate” is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A novel [3 + 1 + 1 + 1] cyclization reaction has been established for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring system with nitrogen atoms. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include a sequential opening/closing cascade reaction . This I2-mediated process allows direct cleavage of the C–C bond of malononitrile to generate a C1 synthon and the construction of three C–C bonds and one C–N bond in a one-pot system .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by introducing different substituents. For instance, the introduction of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Applications
- Bacterial Biofilm and MurB Enzyme Inhibition : Compounds with a structure closely related to Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate have demonstrated significant antibacterial efficacies, specifically in inhibiting bacterial biofilms and the MurB enzyme, which are crucial for bacterial cell wall synthesis. A study reported that certain derivatives showed potent inhibitory activities against various bacterial strains, including E. coli, S. aureus, and S. mutans, with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values in the low micromolar range, highlighting their potential as antibacterial agents (Mekky & Sanad, 2020).
Anticancer Activity
- Anti-Tumor Agents : Benzopyran derivatives, closely related to the pyrazolo[1,5-a]pyridine moiety, have been identified as active anti-tumor agents against human breast, CNS, and colon cancer cell lines. These compounds exhibit total growth inhibition in vitro at very low concentrations, indicating their potential in cancer therapy (Jurd, 1996).
Neuropharmacological Applications
- G Protein-Biased Dopaminergics : Research involving the pyrazolo[1,5-a]pyridine substructure has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds are designed to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their utility in developing therapeutics for neurological disorders, including schizophrenia and Parkinson's disease (Möller et al., 2017).
Enzyme Inhibition
- MurB Enzyme Inhibition : The MurB enzyme is essential for bacterial peptidoglycan synthesis, and its inhibition represents a targeted approach to combat bacterial infections. Compounds derived from the pyrazolo[1,5-a]pyridine scaffold have been shown to exhibit excellent inhibitory activities against the MurB enzyme, providing a pathway for the development of new antibacterial agents (Mekky & Sanad, 2020).
Mecanismo De Acción
Target of Action
The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a purine analogue . Compounds with this core have been found to have a high impact in medicinal chemistry and are known to exhibit a broad range of biological activities .
Mode of Action
For example, some pyrazolo[1,5-a]pyrimidines have been found to inhibit CDK2, a protein kinase involved in regulating the cell cycle .
Biochemical Pathways
Given the presence of the pyrazolo[1,5-a]pyrimidine core, it’s possible that it could affect pathways related to cell growth and division .
Result of Action
Compounds with a similar structure have been found to have cytotoxic activities against certain types of cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-29-21(28)16-7-5-15(6-8-16)19(26)23-10-12-24(13-11-23)20(27)17-14-22-25-9-3-2-4-18(17)25/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMSCARCSJCHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)

![3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2546998.png)

![Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate](/img/structure/B2547000.png)


![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)
![5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2547006.png)
![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)

![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2547010.png)